molecular formula C21H22N2O4 B6536320 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 1060203-40-8

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6536320
CAS No.: 1060203-40-8
M. Wt: 366.4 g/mol
InChI Key: KYCSNGHACAZDFV-UHFFFAOYSA-N
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Description

N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic small molecule characterized by a 2,3-dihydroindole core substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with an acetamide moiety bearing a 3-methoxyphenoxy side chain. This structure combines aromatic, heterocyclic, and constrained aliphatic (cyclopropane) elements, which may influence its physicochemical properties, such as lipophilicity and conformational rigidity.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-17-3-2-4-18(12-17)27-13-20(24)22-16-8-7-14-9-10-23(19(14)11-16)21(25)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCSNGHACAZDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound exhibits biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other acetamide derivatives highlight key differences in core scaffolds, substituents, and biological activities. Below is a systematic comparison:

Structural Analogues with Heterocyclic Cores

  • Pyridazinone Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): Core: Pyridazinone (1,2-diazine) vs. dihydroindole. Substituents: 3-Methoxybenzyl group at pyridazinone vs. 3-methoxyphenoxy acetamide. Activity: Act as formyl peptide receptor (FPR1/FPR2) agonists, inducing calcium mobilization and chemotaxis in neutrophils. The 3-methoxy vs. 4-methoxy substitution alters receptor specificity .
  • Benzothiazole Derivatives (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide):

    • Core : Benzothiazole vs. dihydroindole.
    • Substituents : Trifluoromethyl at benzothiazole vs. cyclopropanecarbonyl at indole.
    • Activity : Patent data (EP3348550A1) suggest pesticidal or pharmaceutical uses. The electron-withdrawing trifluoromethyl group may enhance metabolic stability compared to the cyclopropane’s strain effects .
  • Indole-Based Pharmaceuticals (e.g., Motesanib): Core: 2,3-Dihydroindole with 3,3-dimethyl substitution vs. cyclopropanecarbonyl substitution. Substituents: Pyridinecarboxamide vs. 3-methoxyphenoxy acetamide. Activity: Motesanib is an angiogenic inhibitor (VEGFR/PDGFR kinase inhibitor), indicating that indole derivatives with polar substituents can target kinase pathways .

Agrochemically Relevant Acetamides

  • Chloroacetamides (e.g., Alachlor, Pretilachlor): Core: Simple phenyl vs. dihydroindole. Substituents: Chloro and methoxy groups on phenyl vs. cyclopropane and methoxyphenoxy on indole. Activity: Herbicidal (inhibit fatty acid elongation). The indole core may confer selectivity for non-plant targets, while chloro groups enhance reactivity in agricultural settings .

Substituent Effects on Bioactivity

  • Methoxy Position: In pyridazinone derivatives, 3-methoxybenzyl substituents yield mixed FPR1/FPR2 agonism, whereas 4-methoxybenzyl analogs are FPR2-specific. This suggests that the 3-methoxyphenoxy group in the target compound may similarly influence receptor selectivity .
  • Cyclopropane vs.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 2,3-Dihydroindole Cyclopropanecarbonyl, 3-methoxyphenoxy Unknown (potential kinase/FPR)
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-... Pyridazinone 3-Methoxybenzyl, methyl FPR1/FPR2 agonist
N-(6-Trifluoromethylbenzothiazole-2-yl)-... Benzothiazole Trifluoromethyl, 3-methoxyphenyl Patent (pesticidal/pharma)
Motesanib 2,3-Dihydroindole 3,3-Dimethyl, pyridinecarboxamide Kinase inhibitor (VEGFR)
Alachlor Phenyl Chloro, methoxymethyl Herbicidal

Critical Analysis of Structural Determinants

  • Hydrogen Bonding: The 3-methoxyphenoxy group may participate in hydrogen bonding (e.g., via ether oxygen), influencing solubility or target binding. Cyclopropanecarbonyl’s carbonyl could act as a hydrogen-bond acceptor, a feature absent in simpler chloroacetamides .
  • Metabolic Stability: The dihydroindole core and cyclopropane may reduce oxidative metabolism compared to pyridazinone or benzothiazole derivatives, which are prone to ring-opening or demethylation .

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound featuring an indole ring system, which is known for its biological significance. The compound's structure incorporates a cyclopropanecarbonyl group and a methoxyphenoxy moiety, suggesting potential interactions with various biological targets. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical formula of this compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4}. Below is a summary of its structural features:

Property Value
Molecular Weight 366.4 g/mol
Chemical Formula C20H22N2O4
IUPAC Name This compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Indole derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The specific positioning of the carbonyl and methoxy groups in this compound may enhance its affinity for certain receptors or enzymes.

Neuroprotective Effects

Indoles are also recognized for their neuroprotective effects. Studies have demonstrated that certain indole derivatives can modulate neurotransmitter systems and exhibit antioxidant properties. This may indicate that this compound could possess similar neuroprotective capabilities.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research provides valuable insights into its potential applications:

  • Anticancer Activity : A study on similar indole derivatives showed that modifications at the 6-position of the indole ring enhanced cytotoxicity against various cancer cell lines .
  • Neuroprotection : Research has highlighted that indole-based compounds can protect neuronal cells from oxidative stress-induced damage .
  • Inflammation Modulation : Indole derivatives have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

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